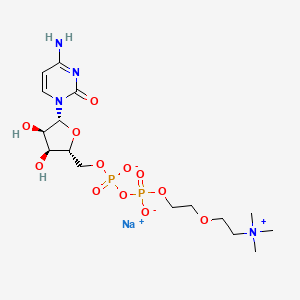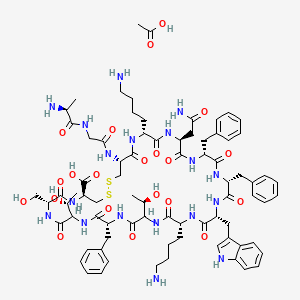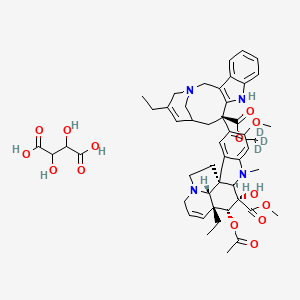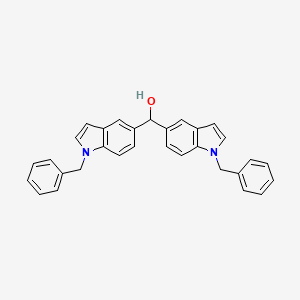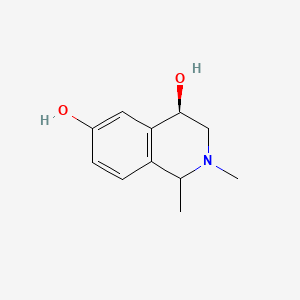
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and methyl groups at the 1 and 2 positions. This structural configuration imparts specific stereochemical properties, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multi-step organic reactions. One common method includes the reduction of isoquinoline derivatives followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) for reduction steps. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can modulate neurotransmitter pathways by binding to receptors and influencing signal transduction processes.
相似化合物的比较
Similar Compounds
(4R)-Limonene: A monoterpenoid with a similar chiral center but different functional groups.
(4R)-2-Methylpentane-2,4-Diol: A tertiary alcohol with comparable stereochemistry.
Ponceau 4R: A synthetic azo dye with a different application but similar structural complexity.
Uniqueness
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3/t7?,11-/m0/s1 |
InChI 键 |
OHUJPMVFBVUHAT-QRIDDKLISA-N |
手性 SMILES |
CC1C2=C(C=C(C=C2)O)[C@H](CN1C)O |
规范 SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



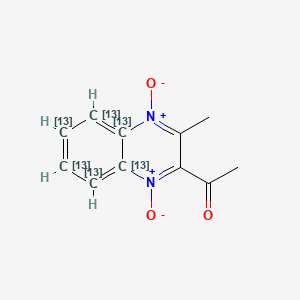
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
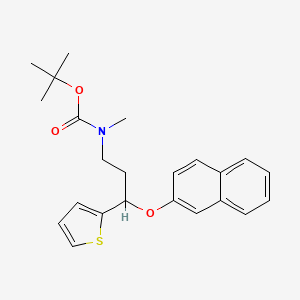
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
